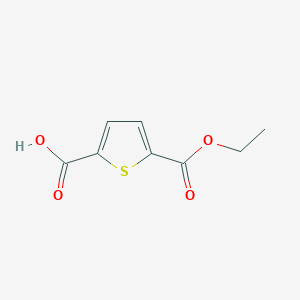

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNYGKUJXZNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570319 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156910-49-5 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid typically involves the esterification of thiophene-2,5-dicarboxylic acid. One common method is the reaction of thiophene-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and sulfonated derivatives.

Scientific Research Applications

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid depends on its specific application and the chemical reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with biological molecules, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

5-(Methoxycarbonyl)thiophene-2-carboxylic Acid

Structural Differences :

Key Comparisons :

Data Table :

5-Acetylthiophene-2-carboxylic Acid

Structural Differences :

Key Comparisons :

Data Table :

| Property | This compound | 5-Acetylthiophene-2-carboxylic Acid |

|---|---|---|

| Functional Group at C5 | Ester (-COOEt) | Ketone (-COCH₃) |

| Reactivity | High (ester hydrolysis, coupling) | Moderate (ketone-specific reactions) |

5-(Methylthio)thiophene-2-carboxylic Acid

Structural Differences :

Key Comparisons :

- Reactivity : The thioether group can undergo oxidation to sulfoxides/sulfones, offering pathways unavailable to ester derivatives .

- Electronic Effects : The electron-donating -SCH₃ group activates the thiophene ring toward electrophilic substitution, contrasting with the electron-withdrawing -COOEt group .

5-Formylthiophene-2-carboxylic Acid

Structural Differences :

Key Comparisons :

Thiophene-2-carboxylic Acid (Parent Compound)

Structural Differences :

Key Comparisons :

- Solubility: The parent acid is less soluble in organic solvents compared to its ester derivatives, limiting its use in non-polar reactions .

- Biological Activity : Demonstrates moderate anti-inflammatory activity but is less potent than derivatives with electron-withdrawing groups .

Biological Activity

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with an ethoxycarbonyl group and a carboxylic acid. Its chemical formula is , and it has a molecular weight of approximately 198.24 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar thiophene derivatives have shown potential as inhibitors of various enzymes, including polymerases and kinases, which are critical in cellular processes.

- Antimicrobial Properties : Research indicates that thiophene derivatives can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Antimicrobial Activity

A study conducted by Mabkhot et al. (2019) highlighted the antimicrobial properties of thiophene derivatives, including those similar to this compound. The study tested various compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating that certain derivatives possess significant inhibitory effects on bacterial growth .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

Case Study: Inhibition of Uropathogenic E. coli

In a notable case study, a derivative of thiophene was identified as an inhibitor of K1 capsule formation in uropathogenic E. coli, which is responsible for urinary tract infections. The compound exhibited an IC50 value of 4.5 μM, indicating potent activity against this pathogen . This finding suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on thiophene derivatives reveal that modifications to the thiophene ring and substituents significantly influence biological activity. For instance, the introduction of various functional groups can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(ethoxycarbonyl)thiophene-2-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via esterification of thiophene-2-carboxylic acid derivatives. A standard approach involves coupling the thiophene core with ethoxycarbonyl groups using reagents like ethyl chloroformate or via nucleophilic substitution. For example, methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate (a structurally similar compound) is synthesized using K₂CO₃ as a base in dimethylformamide (DMF) . Purification often employs column chromatography or recrystallization to isolate the product.

Q. How can researchers purify and characterize this compound?

- Methodological Answer : Post-synthesis purification is critical. Techniques include:

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Using solvents like ethanol or dichloromethane.

- Analytical validation : Quantitative NMR (>95% purity) and HPLC (retention time analysis) ensure structural integrity . Melting point determination and FT-IR can confirm functional groups.

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound derivatives under varying conditions?

- Methodological Answer : Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions.

- Catalyst use : Bases like K₂CO₃ or triethylamine improve reaction kinetics .

- Temperature control : Reactions at 60–80°C balance activation energy and thermal decomposition risks. Kinetic studies (e.g., TLC monitoring) help identify optimal reaction times .

Q. How do structural modifications to the thiophene ring affect biological activity in derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Substituent variation : Introducing alkyl, aryl, or heteroatom groups at the 4- or 5-position alters electronic properties and binding affinity. For instance, diaryl-substituted thiophenes show enhanced anti-inflammatory activity due to hydrophobic interactions .

- Bioisosteric replacement : Replacing the ethoxycarbonyl group with amides or sulfonamides can modulate solubility and target selectivity .

Q. How can researchers resolve contradictions in reported biological activity data for thiophene-2-carboxylic acid derivatives?

- Methodological Answer : Contradictions may arise from:

- Purity discrepancies : Validate via orthogonal analytical methods (e.g., LC-MS and elemental analysis).

- Assay variability : Standardize in vitro assays (e.g., COX-2 inhibition for anti-inflammatory studies) using positive controls .

- Computational modeling : Molecular docking can predict binding modes and rationalize conflicting experimental results .

Q. What are the stability and reactivity profiles of this compound under different storage conditions?

- Methodological Answer : Stability studies should assess:

- pH sensitivity : Avoid strong acids/bases to prevent ester hydrolysis (evidenced by decomposition into CO₂ and sulfur oxides) .

- Light and temperature : Store at 2–8°C in amber vials to prevent photodegradation.

- Incompatible materials : Reacts with oxidizing agents (e.g., peroxides), necessitating inert atmospheres during handling .

Q. How can analytical methods be validated for quantifying trace impurities in this compound?

- Methodological Answer : Follow ICH guidelines:

- Specificity : Use HPLC with UV detection (λ = 254 nm) to separate impurities.

- Linearity : Calibration curves (R² > 0.995) across 0.1–100 µg/mL.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant) .

- Ventilation : Use fume hoods to limit inhalation exposure (PEL: 5 mg/m³).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EU Regulation 649/2012 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.